2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one
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Overview
Description
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the thiazolo[3,2-a]pyrimidine scaffold with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the reagents and conditions used.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is unique due to its specific structural features and the presence of the fluorobenzyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,11H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFAEVVRAIZJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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